molecular formula C9H18O2 B2535376 7-Hydroxy-6,6-dimethylheptan-2-one CAS No. 920-14-9

7-Hydroxy-6,6-dimethylheptan-2-one

Cat. No.: B2535376
CAS No.: 920-14-9
M. Wt: 158.241
InChI Key: GKUBHPINPKTGJY-UHFFFAOYSA-N
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Description

7-Hydroxy-6,6-dimethylheptan-2-one is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . It is characterized by a hydroxyl group at the seventh position and a ketone group at the second position on a heptane backbone, with two methyl groups at the sixth position. This compound is used in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6,6-dimethylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 6,6-dimethylheptanal with formaldehyde, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6,6-dimethylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-6,6-dimethylheptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-6,6-dimethylheptan-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxyheptan-2-one
  • 6,6-Dimethylheptan-2-one
  • 7-Hydroxy-6-methylheptan-2-one

Uniqueness

7-Hydroxy-6,6-dimethylheptan-2-one is unique due to the presence of both a hydroxyl and a ketone group on a heptane backbone with two methyl groups at the sixth position. This unique structure imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

7-hydroxy-6,6-dimethylheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(11)5-4-6-9(2,3)7-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBHPINPKTGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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